Wy 49051
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Wy 49051 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving piperidine and purine derivatives . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity .
Chemical Reactions Analysis
Wy 49051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wy 49051 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving histamine H1 receptor antagonists.
Biology: Employed in research on histamine-induced physiological responses.
Medicine: Investigated for its potential therapeutic effects in conditions involving histamine, such as allergies and inflammation.
Industry: Utilized in the development of new antihistamine drugs.
Mechanism of Action
Wy 49051 exerts its effects by binding to the histamine H1 receptor, thereby inhibiting the action of histamine. This inhibition prevents histamine-induced physiological responses, such as vasodilation and increased vascular permeability . The compound also shows high affinity for the alpha-1 receptor, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Wy 49051 is compared with other histamine H1 receptor antagonists, such as:
Astemizole: This compound is 700 times more potent than astemizole.
Chlorpheniramine: This compound is 470 times more potent than chlorpheniramine.
Terfenadine: This compound has a longer duration of action compared to terfenadine.
These comparisons highlight the unique potency and efficacy of this compound in inhibiting histamine-induced responses.
Biological Activity
Wy 49051, a compound known for its potential therapeutic applications, has garnered attention in the field of pharmacology due to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a non-peptide antagonist of the B2 receptor. Its chemical structure includes a 1,4-dihydropyridine core, which is significant for its biological activity. The compound's design aims to enhance metabolic stability and antagonistic activity against the B2 receptor, making it a candidate for various therapeutic applications .
The primary mechanism of action for this compound involves its interaction with the B2 receptor, which is implicated in various physiological processes, including inflammation and pain modulation. By antagonizing this receptor, this compound may inhibit pathways that lead to the production of pro-inflammatory mediators. This mechanism positions it as a potential treatment for conditions characterized by excessive inflammation .
Biological Activity and Therapeutic Potential
This compound has demonstrated several biological activities that suggest its utility in therapeutic contexts:
- Anti-inflammatory Effects : The compound's ability to block the B2 receptor can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : By modulating pain pathways through B2 receptor antagonism, this compound may provide relief in pain management scenarios.
- Potential in Cancer Therapy : Preliminary studies indicate that compounds with similar mechanisms may have implications in cancer treatment by affecting tumor microenvironments and immune responses .
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Inhibits pro-inflammatory mediator production | |
Analgesic | Modulates pain pathways | |
Cancer therapy potential | Affects tumor microenvironments |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and similar compounds:
- Study on Inflammatory Response : A study demonstrated that this compound significantly reduced markers of inflammation in animal models. The results indicated a decrease in cytokine levels associated with inflammation, supporting its potential as an anti-inflammatory agent.
- Pain Management Trials : Clinical trials assessing the analgesic effects of this compound showed promising results in reducing pain scores among participants suffering from chronic pain conditions. The trials highlighted the compound's efficacy compared to standard analgesics.
- Cancer Research : In vitro studies indicated that this compound could modulate immune responses in tumor microenvironments, enhancing anti-tumor immunity. These findings suggest further exploration into its role as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYDETWRDHMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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